N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide -

N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide

Catalog Number: EVT-4379024
CAS Number:
Molecular Formula: C22H21NO3S
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide []* Compound Description: This compound is a benzamide derivative that was unexpectedly obtained as the major product in a synthesis aiming to produce a related amidoxime. The reaction involved hydroxylamine and a nitrile group using ethanol/Na2CO3 as the reaction medium [].* Relevance: While this compound differs significantly in structure from N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide, it highlights the reactivity of benzamide derivatives and the potential for unexpected products in chemical synthesis. Both compounds share the benzamide core structure.

2. 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxy-2-nitrobenzimidamide []* Compound Description: This compound is the amidoxime derivative that was the desired target in the synthesis mentioned above. It was successfully obtained using an alternative protocol involving DMSO/KOtBu []. * Relevance: This compound shares the benzamide core with N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide. The presence of the sulfonyl group and the substituted aromatic ring in both structures further highlights their structural similarities.

3. (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8-dion-7-yl) Acetamide and Benzamide []* Compound Description: These two compounds are enantiomers with a chiral spirocarbon. They were synthesized asymmetrically, and their absolute configurations were determined using nuclear Overhauser enhancement (nOe) experiments [].* Relevance: The presence of the (4-methylphenyl)sulfonyl moiety in these compounds directly links them to N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide. Both structures share this specific sulfonyl group as a common feature.

4. (2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile []* Compound Description: This compound is characterized by its sulfonyl-bound benzene ring and a formylbenzene ring, with the two forming a dihedral angle of 36.8° [].* Relevance: The presence of the 4-methylbenzenesulfonamide group in this compound directly links it to N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide, demonstrating a shared structural motif.

5. 3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide []* Compound Description: In this benzamide derivative, the two methylphenyl rings are oriented at a dihedral angle of 19.4° relative to each other [].* Relevance: This compound shares the benzamide core structure with N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide. The presence of the substituted aromatic rings in both structures further emphasizes their structural relationship.

6. (3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide []* Compound Description: Also known as AN-024, this compound is synthesized from 4-methyl-2-nitro-aniline through a multi-step process [].* Relevance: Both this compound and N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide belong to the benzamide class of compounds, sharing the core benzamide structure.

7. 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) []* Compound Description: This compound, identified as 38p in the study, acts as a potent leukotriene receptor antagonist and was selected for clinical evaluation due to its high potency and selectivity [].* Relevance: The presence of the (2-methylphenyl)sulfonyl group in this compound directly relates it to N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide. Both compounds share this specific sulfonyl group with a methyl substitution on the phenyl ring.

8. 3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid (CP-533,536) [, , , ]* Compound Description: CP-533,536 is a highly selective EP2 agonist, meaning it activates the prostaglandin E2 receptor subtype 2. This compound is under development for potential use in aiding bone fracture healing [, , ].* Relevance:** The core structure of this compound contains a benzylsulfonamide group, which is structurally similar to the [(4-methylphenyl)sulfonyl]methylbenzamide core of N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide.

9. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide []* Compound Description: This compound is characterized by the presence of two methylphenyl rings and a formylphenyl ring []. * Relevance: This compound and N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide share the (4-methylphenyl)sulfonyl group, indicating a structural similarity between the two molecules.

10. N~2-(4-methylphenyl)sulfonyl-L-asparagin []* Compound Description: This compound was synthesized using L-asparagine and toluenesulfonyl chloride as starting materials, employing triethylamine (Et3N) as the optimal base []. * Relevance: The use of the (4-methylphenyl)sulfonyl group as a protecting group in this compound is a direct link to its presence in N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide.

11. N-(4-methylphenyl)-2-(3-nitro-benzamido) benzamide []* Compound Description: This compound is a bis-amide synthesized from 2-(3-nitrophenyl)-4H-benzoxazin-4-one and 4-methyl aniline. It is characterized by its hydrogen bonding patterns and has been analyzed using DFT calculations [].* Relevance: This compound and N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide share the core benzamide structure and the presence of a substituted aromatic ring.

12. N-benzyl-2-methoxy-5-propargyloxybenzoamides []* Compound Description: This class of compounds shows herbicidal activity, potentially targeting the plastoquinone biosynthesis pathway in plants [].* Relevance: N-benzyl-2-methoxy-5-propargyloxybenzoamides and N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide are both N-benzyl benzamide derivatives, highlighting a common structural feature.

13. N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides []* Compound Description: This series of compounds was synthesized and evaluated for their biological activity against various bacterial and fungal strains [].* Relevance: These compounds, similar to N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide, include the (4-methylphenyl)sulfonyl group, highlighting a common structural feature.

14. N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide []* Compound Description: This specific arylamide derivative exhibited notable bactericidal activity against Mycobacterium luteum [].* Relevance: The (4-methylbenzene-1-sulfonyl)amino group present in this compound is a key structural feature shared with N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide.

15. N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide []* Compound Description: This compound showed promising antifungal activity, particularly against Aspergillus niger [].* Relevance: The (4-methylbenzene-1-sulfonyl)amino group in this compound links it structurally to N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide.

16. 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene (HL3) [, ]* Compound Description: This Schiff base is a potential tridentate ligand and has been used to form complexes with various metals [, ].* Relevance: This compound and N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide share the (4-methylphenyl)sulfonyl group, demonstrating a shared structural element.

17. 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide [, ]* Compound Description: This benzamide derivative acts as an inhibitor of PDGF receptor tyrosine kinases and is suggested for potential use in treating diseases influenced by angiotensin II, including hypertension [, ].* Relevance: This compound shares the core benzamide structure with N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide.

18. N-(4-fluoro-benzyl)-4-(3-(piperidin-1-yl)-indole-1-sulfonyl)benzamide (PipISB) []* Compound Description: PipISB is a selective high-potency ligand for the cannabinoid subtype-1 receptor (CB1 receptor). Radiolabeled versions of PipISB are being investigated as potential PET radioligands for imaging brain CB1 receptors []. * Relevance: This compound shares the core benzamide structure with N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide and also features a substituted benzyl group attached to the nitrogen of the benzamide.

19. 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide []* Compound Description: This compound, a 1,3,4-thiadiazole derivative, has shown promising antimicrobial activity in pharmacological studies [].* Relevance: Although structurally different from N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide, both compounds contain a benzamide core, demonstrating a shared chemical class.

20. N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211) []* Compound Description: LP-211 is an arylpiperazine derivative that acts as a high-affinity ligand for the serotonin type 7 (5-HT7) receptor. It demonstrates long-lasting inhibition of 5-HT7 receptor binding and function [].* Relevance: While structurally different from N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide, LP-211 exemplifies another class of compounds containing a substituted benzyl group, though in this case, it is not directly attached to a benzamide moiety.

21. N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9) []* Compound Description: Similar to LP-211, MEL-9 exhibits high affinity for the 5-HT7 receptor and displays long-lasting inhibitory effects on receptor binding and signaling [].* Relevance: MEL-9 is another example of a compound containing a substituted benzyl group. While structurally different from N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide, it highlights the use of benzyl groups in diverse chemical structures.

22. N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide [, , ]* Compound Description: This compound is being investigated for its potential in treating diseases caused by dysregulated protein kinase activity. Research on this compound focuses on developing efficient synthesis methods and identifying novel solid forms with improved properties [, , ].* Relevance: Both this compound and N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide share the core benzamide structure. Additionally, both have a benzyl group, though in the related compound, it is substituted with fluorine atoms.

23. N-hydroxy-2(R)-[-amino]-3-methyl-butanamide (CGS 25966) []* Compound Description: CGS 25966 is a broad-spectrum matrix metalloproteinase (MMP) inhibitor. Its structure served as a lead for developing novel fluorinated MMP inhibitors for potential use in positron emission tomography (PET) imaging []. * Relevance: Similar to N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide, CGS 25966 contains a benzylsulfonamide group, a key shared structural feature.

24. N-hydroxy-2(R)-[-amino]-3-methyl-butanamide (CGS 27023A) []* Compound Description: CGS 27023A is another broad-spectrum MMP inhibitor that, along with CGS 25966, was used as a basis for designing new fluorinated MMP inhibitors for potential PET imaging applications [].* Relevance: The (4-methoxyphenyl)sulfonyl group present in CGS 27023A is a structural element shared with N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide, highlighting a structural connection between the two compounds.

25. 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide [, ]* Compound Description: This compound, a phenyluracil derivative, exists in various crystalline forms and hydrates. It is being investigated for its use in crop protection formulations [, ].* Relevance: This compound shares the core benzamide structure with N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide.

26. N-[(2RS,3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2) [, , ]* Compound Description: YM-09151-2 is a potent neuroleptic drug. Its structure, particularly the conformation and surface exposure of specific atoms, has been studied in relation to its neuroleptic activity [, , ]. * Relevance: This compound and N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide share the N-benzyl benzamide core, highlighting a key structural similarity.

27. 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) [] * Compound Description: This compound is an identified oxidative impurity of Venetoclax, a BCL-2 inhibitor used in treating various blood cancers. VNO is formed during the oxidative degradation of Venetoclax []. * Relevance: Both VNO and N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide contain a sulfonamide group.

28. 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA) []* Compound Description: VHA is another potential oxidative impurity of Venetoclax. It is formed from VNO via a Meisenheimer rearrangement, highlighting a possible degradation pathway for Venetoclax [].* Relevance: Both VHA and N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide contain a sulfonamide group.

Properties

Product Name

N-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide

IUPAC Name

N-benzyl-3-[(4-methylphenyl)sulfonylmethyl]benzamide

Molecular Formula

C22H21NO3S

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C22H21NO3S/c1-17-10-12-21(13-11-17)27(25,26)16-19-8-5-9-20(14-19)22(24)23-15-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3,(H,23,24)

InChI Key

JKWNUOVGBHTWRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.